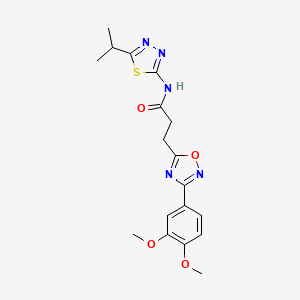
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not yet fully understood. However, studies have suggested that it may exert its biological effects by inhibiting enzyme activity or disrupting cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that it can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-aminomethylquinoline, followed by the reaction of the resulting intermediate with p-toluidine. The final product is obtained through recrystallization and purification using column chromatography.
Scientific Research Applications
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-10-12-19(13-11-16)27(24(29)20-7-3-4-8-21(20)25)15-18-14-17-6-2-5-9-22(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMFJJATGYEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)



![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)

![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)